molecular formula C26H31N5O2S B11247721 2-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine

2-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine

Cat. No.: B11247721
M. Wt: 477.6 g/mol
InChI Key: YJHPSJNEBRHPBC-UHFFFAOYSA-N
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Description

2-(4-{[1,1’-BIPHENYL]-4-SULFONYL}PIPERAZIN-1-YL)-4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE is a complex organic compound that features a combination of biphenyl, piperazine, piperidine, and pyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[1,1’-BIPHENYL]-4-SULFONYL}PIPERAZIN-1-YL)-4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl sulfonyl chloride, which is then reacted with piperazine to form the biphenyl sulfonyl piperazine intermediate. This intermediate is further reacted with 4-methyl-6-(piperidin-1-yl)pyrimidine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as recrystallization and chromatography, and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-(4-{[1,1’-BIPHENYL]-4-SULFONYL}PIPERAZIN-1-YL)-4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and various substituted derivatives depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-(4-{[1,1’-BIPHENYL]-4-SULFONYL}PIPERAZIN-1-YL)-4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular signaling pathways. For example, it may inhibit acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission . Additionally, it may interact with other molecular targets involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[1,1’-BIPHENYL]-4-SULFONYL}PIPERAZIN-1-YL)-4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE is unique due to its specific combination of biphenyl, piperazine, piperidine, and pyrimidine moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and exhibit a broad spectrum of biological activities .

Properties

Molecular Formula

C26H31N5O2S

Molecular Weight

477.6 g/mol

IUPAC Name

4-methyl-2-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]-6-piperidin-1-ylpyrimidine

InChI

InChI=1S/C26H31N5O2S/c1-21-20-25(29-14-6-3-7-15-29)28-26(27-21)30-16-18-31(19-17-30)34(32,33)24-12-10-23(11-13-24)22-8-4-2-5-9-22/h2,4-5,8-13,20H,3,6-7,14-19H2,1H3

InChI Key

YJHPSJNEBRHPBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N5CCCCC5

Origin of Product

United States

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